
Poloxalene
Overview
Description
Poloxalene is a nonionic surfactant classified as a triblock copolymer composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) units, with the structure PEO-PPO-PEO (CAS 9003-11-6) . Administered via feed or liquid supplements, this compound disrupts foam stability, allowing gas release . Its safety profile is well-documented, with minimal toxicity in long-term studies .
Preparation Methods
Synthetic Routes for Poloxalene Preparation
This compound is synthesized through controlled polymerization of EO and PO monomers. Two principal industrial methods are employed: the chlorohydrin process and the hydroperoxide process . Both methods originate from propylene derived from petroleum cracking, reflecting the compound’s petrochemical foundation .
Chlorohydrin Process
The chlorohydrin method involves sequential reactions starting with propylene (CH₃CH=CH₂). In the presence of chlorine and water, propylene reacts to form isomers of propylene chlorhydrin (C₃H₇ClO). Subsequent dehydrochlorination using caustic soda (NaOH) or lime (Ca(OH)₂) yields propylene oxide (PO), a key precursor for this compound .
Key Reaction Steps:
-
Chlorination:
-
Dehydrochlorination:
This process generates significant by-products, including sodium chloride (NaCl) and hydrochloric acid (HCl), necessitating rigorous waste management .
Hydroperoxide Process
The hydroperoxide method employs indirect oxidation of propylene using organic hydroperoxides (e.g., tert-butyl hydroperoxide) in the presence of a molybdenum catalyst. This reaction produces PO and tert-butanol as a co-product, which is later separated and utilized in other industrial applications .
Key Reaction Steps:
-
Oxidation:
(where R = organic group)
This method is favored for its reduced environmental impact compared to the chlorohydrin process, as it avoids chlorine-based reagents .
Table 1: Comparison of Chlorohydrin and Hydroperoxide Processes
Parameter | Chlorohydrin Process | Hydroperoxide Process |
---|---|---|
Catalyst | None | Molybdenum-based |
By-Products | NaCl, HCl | Tert-butanol |
Environmental Impact | High (chlorine waste) | Moderate |
PO Purity | 90–95% | 95–98% |
Polymerization and Block Structure Formation
Following PO synthesis, ethylene oxide (EO) and propylene oxide (PO) undergo sequential block copolymerization. The process involves:
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Initiation: A starter molecule (e.g., glycerol) reacts with potassium hydroxide (KOH) to form an alkoxide initiator.
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Propagation: PO monomers are added to form the hydrophobic polyoxypropylene (POP) core.
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Termination: EO monomers are appended to both ends of the POP core, creating hydrophilic polyoxyethylene (POE) blocks .
Critical Parameters:
-
Temperature: 120–150°C
-
Pressure: 3–5 bar
-
Catalyst Concentration: 0.1–0.5% KOH
The molecular weight of this compound (2,850–3,150 g/mol) is controlled by adjusting monomer ratios and reaction duration .
Industrial-Scale Production
Industrial production utilizes continuous stirred-tank reactors (CSTRs) or tubular reactors to ensure consistent product quality. Key steps include:
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Monomer Feed: EO and PO are introduced in stoichiometric ratios.
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Polymerization: Conducted under inert nitrogen atmosphere to prevent oxidation.
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Neutralization: Residual catalyst (KOH) is neutralized with phosphoric acid.
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Purification: Unreacted monomers and by-products are removed via vacuum distillation .
Table 2: Industrial Production Parameters
Parameter | Specification |
---|---|
Reactor Type | Continuous Stirred-Tank |
Temperature | 130°C ± 5°C |
Pressure | 4 bar |
Residence Time | 4–6 hours |
Quality Control and Standardization
The United States Pharmacopeia (USP) mandates stringent quality checks to ensure this compound meets pharmaceutical-grade standards :
Identification Tests
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Color Reaction: this compound reacts with ammonium thiocyanate and cobalt nitrate in ethylene chloride to produce a characteristic blue hue .
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Cloud Point: A 5% aqueous solution exhibits a cloud point between 42.5°C and 46.5°C, confirming surfactant properties .
Purity Assessments
-
Hydroxyl Value: Determined via esterification with phthalic anhydride, yielding values between 36.0 and 40.0 mg KOH/g .
Table 3: USP Quality Specifications for this compound
Parameter | Acceptable Range |
---|---|
Molecular Weight | 2,850–3,150 g/mol |
pH (1% Solution) | 5.0–7.5 |
Residual Monomers | < 0.1% |
Chemical Reactions Analysis
Types of Reactions: Poloxalene primarily undergoes reactions typical of epoxides, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols .
Scientific Research Applications
Veterinary Applications
1.1 Anti-Bloat Agent in Cattle
Poloxalene is primarily utilized as an anti-bloat agent in cattle, particularly those grazing on legume-rich pastures such as alfalfa and clover. Bloat is a serious condition caused by excessive gas accumulation in the rumen, which can lead to severe health complications or even death in ruminants. This compound functions by reducing the surface tension of the gas bubbles formed in the rumen froth, thereby facilitating their expulsion and mitigating the risk of bloat .
Case Study: Effect on N-Alkane Concentration
A study conducted by Nuthall et al. (2000) investigated the impact of this compound on n-alkane concentrations in cattle feces. The research aimed to determine whether this compound interfered with the n-alkane technique used for estimating herbage intake and dietary composition in grazing ruminants. The findings indicated that while this compound effectively reduced bloat, its interaction with n-alkanes could potentially invalidate dietary assessments .
Agricultural Applications
2.1 Enhancing Forage Utilization
In addition to its veterinary applications, this compound is being explored for its potential to enhance forage utilization in livestock systems. By preventing bloat, it allows cattle to graze more effectively on high-protein legumes without the associated risks, thereby improving overall feed efficiency and animal health .
2.2 Use in Feed Formulations
This compound is incorporated into feed formulations as a top-dressing or liquid premix. Its addition helps maintain the stability of feed mixtures, particularly those containing high levels of legumes. The FDA has approved this compound for use in animal feeds, recognizing its safety and efficacy .
Summary of Findings
The following table summarizes key findings from various research studies on this compound's applications:
Study | Focus | Findings | Implications |
---|---|---|---|
Nuthall et al. (2000) | Anti-bloat effects | This compound reduces bloat incidence but may interfere with n-alkane measurement techniques | Important for dietary assessment methods |
Research on grazing behavior | Ingestion moderation | This compound moderates ingestive behavior in cattle grazing lucerne | Enhances grazing efficiency and reduces bloat risk |
FDA Approval | Feed additive | Approved for use as a top-dressing or liquid premix | Supports safe incorporation into livestock diets |
Mechanism of Action
Poloxalene exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions and dispersions. In veterinary medicine, this compound prevents bloat in ruminants by reducing the surface tension of gas bubbles in the rumen, allowing them to coalesce and be expelled more easily .
Comparison with Similar Compounds
Poloxalene belongs to the broader class of triblock copolymers, which includes Poloxamers (e.g., Poloxamer 407, Poloxamer 188) and Pluronics (e.g., F68, L44). Below is a detailed comparison:
Structural and Functional Similarities
- Poloxamers/Pluronics : Share the PEO-PPO-PEO structure but differ in molecular weight and PEO/PPO ratios. Used as drug delivery vehicles, emulsifiers, and industrial surfactants .
- This compound : A specialized derivative optimized for anti-foaming action in ruminants. Its PPO content enhances interaction with hydrophobic rumen foam components .
Efficacy in Bloat Prevention
- This compound : Reduces bloat incidence by 80–100% in cattle trials, with sustained effects at 10–20 g/day dosages .
- Monensin: An ionophore antibiotic also used for bloat control. While effective, this compound outperforms monensin in managing frothy bloat due to its targeted surfactant action .
- Gelfilm : A biodegradable surgical material unrelated to bloat prevention but highlights the diversity of veterinary surfactants .
Cost and Biodegradability
- This compound : Lower cost (~$0.15–0.20/day per calf) compared to synthetic Poloxamers, which are expensive and less biodegradable .
- Natural Alternatives : Gelatin and plant-based colloids are emerging as eco-friendly options but lack proven efficacy in bloat management .
Data Table: Comparative Analysis of this compound and Similar Compounds
Biological Activity
Poloxalene, a synthetic surfactant, is primarily recognized for its role as an anti-bloat agent in livestock, particularly cattle and sheep. Its biological activity is characterized by its ability to reduce the incidence and severity of bloat caused by the consumption of leguminous forages. This article reviews the biological activity of this compound, focusing on its efficacy in preventing bloat, mechanism of action, and relevant research findings.
This compound acts as a surfactant that alters the surface tension of gas bubbles in the rumen, promoting the coalescence of smaller bubbles into larger ones. This process facilitates the expulsion of gas from the rumen, thereby alleviating bloat. The compound is typically administered in pellet or block form, allowing for controlled intake by livestock.
Efficacy in Bloat Prevention
Numerous studies have demonstrated the effectiveness of this compound in preventing bloat in various livestock species. Below is a summary of key findings from significant research:
Case Studies
-
Cattle Grazing on Ladino Clover :
In an experiment comparing this compound with penicillin, cattle treated with this compound showed significantly lower incidence and severity of bloat when grazing on Ladino clover. The study indicated that this compound effectively controlled severe and lethal bloat, highlighting its potential as a preferred treatment option over antibiotics like penicillin which had a limited duration of effectiveness . -
Alfalfa Bloat Prevention :
A crossover study involving Jersey steers demonstrated that this compound was effective in preventing bloat when fed fresh alfalfa. The results indicated that while the mineral mixture provided some protection, it was not as effective as this compound .
Research Findings
Research has consistently shown that this compound is a reliable agent for managing bloat in ruminants:
- Dosage Variability : The amount required for effective bloat prevention varies significantly between species and individual animals. For instance, lambs required higher doses relative to body weight compared to cattle .
- Safety Profile : Studies indicate that this compound has a favorable safety profile when used as directed, with no significant adverse effects reported in treated animals .
- Long-term Effects : Some studies suggest that prolonged administration may lead to reduced clearance of ammonia in treated animals, indicating a need for careful monitoring during extended use .
Q & A
Q. Basic: What experimental models are commonly used to evaluate Poloxalene's anti-bloating efficacy in ruminants?
Researchers typically employ in vivo trials with cattle grazing bloat-provoking pastures (e.g., legumes or small grains) to measure outcomes like bloat incidence, severity, and mortality rates. Controlled supplementation protocols involve preconditioning calves to this compound via feeders before pasture exposure to ensure consistent intake . In vitro simulated rumen systems are also used to quantify foam stability reduction by measuring surface tension (e.g., 34 dyn/cm at 0.1% concentration in water) and viscosity changes .
Q. Basic: How does this compound's molecular structure influence its surfactant properties?
This compound is a triblock copolymer (EO-PO-EO) with hydrophilic ethylene oxide (EO) and hydrophobic propylene oxide (PO) segments. The EO/PO ratio (e.g., 20:70:20 in Sigma-Aldrich’s formulation) determines its hydrophilic-lipophilic balance (HLB), which governs foam disruption in the rumen. Higher EO content enhances water solubility and stabilizes oil-in-water emulsions, while PO disrupts lipid membranes in frothy bloat . Structural parameters like molecular weight (~5,800 Da) and PEG content (30 wt.%) further affect interfacial activity .
Q. Advanced: How can researchers reconcile contradictory findings in this compound efficacy studies across different cattle populations?
Discrepancies often arise from variations in dosage (e.g., 15–20 cents/calf/day ), administration timing (preconditioning vs. reactive use ), and breed-specific rumen physiology. To address this, employ multivariable regression models to isolate factors like pasture type (e.g., wheat vs. legumes ), animal age, and microbial diversity. Meta-analyses of historical datasets (e.g., mortality rates, weight gain) can identify confounding variables and standardize protocols .
Q. Advanced: What methodologies are recommended for optimizing this compound's EO/PO ratio for targeted surfactant activity?
Systematic in vitro screening using response surface methodology (RSM) can optimize EO/PO ratios. Key parameters include:
- Surface tension : Measured via pendant drop tensiometry at rumen-like pH (5.5–6.5).
- Critical micelle concentration (CMC) : Determined using conductivity or dye solubilization assays.
- Foam stability : Quantified via gas retention tests in simulated rumen fluid .
In vivo validation should follow, testing candidate formulations in controlled grazing trials with metrics like bloat severity scores .
Q. Basic: What analytical techniques are used to characterize this compound's purity and stability in feed formulations?
- HPLC-SEC : Size-exclusion chromatography to verify molecular weight distribution (e.g., Mn ~5,800).
- FTIR/NMR : Confirm block copolymer structure and EO/PO ratios.
- Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., >20°C).
- Viscosity measurements : Brookfield viscometry at 60°C to ensure consistency (e.g., 350 cP) .
Q. Advanced: How should researchers design dose-response studies to establish this compound's therapeutic window?
Use a factorial design with variables:
- Dosage : 0.5–2.0 g/kg feed, incrementally tested.
- Administration frequency : Daily vs. intermittent during high-risk periods.
Outcome measures include rumen pH, volatile fatty acid profiles, and clinical bloat scores. Nonlinear mixed-effects modeling can identify threshold concentrations for efficacy while avoiding surfactant overdosing, which may impair rumen function .
Q. Basic: What statistical approaches are appropriate for analyzing this compound's impact on bloat-related mortality?
Cox proportional hazards models can evaluate mortality risk reduction, adjusting for covariates like pasture type and herd size. Binomial regression is suitable for bloat incidence rates (e.g., 2–3% mortality ), while ANOVA compares weight gain differences between this compound and control groups (e.g., monensin ). Ensure power analysis to justify sample sizes in field trials .
Q. Advanced: What strategies mitigate this compound degradation in feed under varying environmental conditions?
- Stability testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring of copolymer integrity.
- Encapsulation : Microencapsulation in lipid matrices to protect against moisture and oxidation.
- Co-supplementation : Antioxidants (e.g., vitamin E) to preserve surfactant activity in stored feed .
Q. Basic: How do researchers validate this compound's biological activity beyond in vitro assays?
Ex vivo models using rumen fluid from fistulated cattle can measure gas production and foam height reduction. Comparative trials with positive controls (e.g., monensin) and placebo groups are critical. Histopathological analysis of rumen epithelium post-treatment assesses safety .
Q. Advanced: What pharmacokinetic challenges arise in translating this compound efficacy from cattle to other ruminants?
Species-specific differences in rumen retention time and microbial metabolism require:
Properties
IUPAC Name |
2-methyloxirane;oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
Record name | Ethylene oxide-propylene oxide triblock copolymer | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
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Record name | Ethylene oxide-propylene oxide diblock copolymer | |
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Record name | Ethylene oxide-propylene oxide copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
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Record name | Ethylene oxide-propylene oxide block copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |
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Molecular Weight |
102.13 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Poloxalene | |
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Solubility |
Soluble in cold water | |
Record name | Poloxamer 188 | |
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Color/Form |
Liquid | |
CAS No. |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
Record name | Thanol E 4003 | |
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Record name | Poloxamer 407 | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | POLOXALENE | |
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